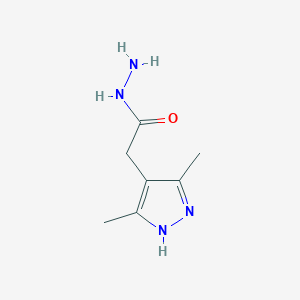

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSISNFFQXXEYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655754 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934172-53-9 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest to the drug discovery and material science sectors. The molecule uniquely combines the stable, aromatic 3,5-dimethylpyrazole core with a reactive acetohydrazide side chain. This dual-functionality makes it a versatile building block for synthesizing a wide array of derivatives with potential therapeutic applications. Pyrazole-based structures are known pharmacophores present in various clinically approved drugs, exhibiting activities ranging from anti-inflammatory to antimicrobial.[1][2] The acetohydrazide moiety serves as a potent nucleophile and a precursor for constructing further heterocyclic systems.[3][4] This document details the molecule's structural properties, outlines a robust synthetic pathway, predicts its spectroscopic characteristics, and explores its chemical reactivity and derivatization potential. The insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic utility of this promising scaffold.

Molecular Structure and Isomerism: The Critical Distinction

The nomenclature of substituted pyrazoles can be a source of ambiguity. The title compound, 2-(3,5-Dimethyl-1H-pyrazol-4-yl )acetohydrazide, features an acetohydrazide group attached to the C4 position of the pyrazole ring. This is fundamentally different from its common isomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl )acetohydrazide, where the substituent is on the N1 position.

The key structural differences are:

-

Attachment Point: The 4-yl isomer has a Carbon-Carbon bond connecting the side chain to the ring, whereas the 1-yl isomer has a Nitrogen-Carbon bond.

-

N-H Group: The 4-yl isomer possesses a free N-H group on the pyrazole ring, making it capable of acting as a hydrogen bond donor and susceptible to N-alkylation reactions. The 1-yl isomer lacks this pyrazole N-H.

This distinction is crucial as it dictates the molecule's synthesis, reactivity, and three-dimensional shape.

Figure 1: Structural comparison of the C4-substituted (left) and N1-substituted (right) isomers.

Physicochemical Properties

Precise experimental data for the 4-yl isomer is not widely published; however, its properties can be reliably computed. For context, the computed properties of the more documented 1-yl isomer are also provided.

| Property | This compound (Predicted) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide[5] |

| CAS Number | 934172-53-9[6][7][8] | 64019-58-5[5] |

| Molecular Formula | C₇H₁₂N₄O | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol | 168.20 g/mol |

| IUPAC Name | This compound | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |

| XLogP3 (Predicted) | -0.6 to -0.8 | -0.3 |

| Hydrogen Bond Donors | 3 (pyrazole -NH, hydrazide -NH and -NH₂) | 2 (hydrazide -NH and -NH₂) |

| Hydrogen Bond Acceptors | 4 (2x pyrazole N, C=O, terminal N) | 4 (2x pyrazole N, C=O, terminal N) |

Synthesis and Mechanistic Insights

The synthetic strategies for the 4-yl and 1-yl isomers diverge significantly due to the difference in the target attachment point.

Proposed Synthesis of this compound

A robust and logical pathway to the target 4-yl isomer begins with the functionalization of the C4 position of the 3,5-dimethylpyrazole ring, a classic challenge in heterocyclic chemistry. The Vilsmeier-Haack reaction is the method of choice for this transformation.[9][10]

Step 1: Vilsmeier-Haack Formylation. 3,5-Dimethylpyrazole is treated with the Vilsmeier reagent (generated from POCl₃ and DMF) to introduce a formyl group at the C4 position.[9][11] This electrophilic aromatic substitution targets the electron-rich C4 position. Subsequent hydrolysis of the intermediate iminium salt yields 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Homologation to Acetic Acid. The aldehyde is converted to the corresponding acetic acid derivative. This can be achieved through several methods, such as a Horner-Wadsworth-Emmons reaction with a phosphonate ester to form an acrylate, followed by reduction and hydrolysis. A more direct route involves conversion to the alcohol, then to a nitrile via the chloromethyl intermediate, and finally hydrolysis to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.[9]

Step 3: Esterification. The resulting carboxylic acid is converted to its methyl or ethyl ester using standard methods, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

Step 4: Hydrazinolysis. The final and crucial step is the reaction of the ester with hydrazine hydrate.[3] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable acetohydrazide product. This reaction is typically performed in an alcoholic solvent and proceeds in high yield.

Figure 2: Proposed synthetic workflow for the title compound.

Synthesis of the 1-yl Isomer (for comparison)

The synthesis of the N1-substituted isomer is more straightforward. It involves the direct alkylation of the pyrazole nitrogen followed by hydrazinolysis.[12]

-

N-Alkylation: 3,5-Dimethylpyrazole is treated with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. The pyrazole anion acts as a nucleophile, displacing the bromide to form ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, in a manner identical to the final step for the 4-yl isomer, to yield the product.[12]

Spectroscopic Characterization (Predicted)

While a definitive experimental spectrum for the 4-yl isomer is not available in the cited literature, its key features can be predicted based on its structure and comparison with related compounds.

| Spectroscopic Method | Predicted Key Features for this compound |

| ¹H NMR | Pyrazole N-H: A broad singlet, likely >10 ppm. Hydrazide NH & NH₂: Broad singlets, exchangeable with D₂O. CH₂ (side chain): A singlet around 3.3-3.6 ppm. CH₃ (pyrazole): Two sharp singlets around 2.1-2.3 ppm. The absence of a pyrazole C4-H proton signal is a key identifier. |

| ¹³C NMR | C=O (amide): Signal in the range of 165-170 ppm. Pyrazole C3 & C5: Signals around 140-148 ppm. Pyrazole C4: Signal around 110-115 ppm, attached to the side chain. CH₂ (side chain): Signal around 30-35 ppm. CH₃ (pyrazole): Two signals in the aliphatic region, ~10-14 ppm. |

| IR Spectroscopy | N-H Stretching (pyrazole & hydrazide): Broad bands in the 3100-3400 cm⁻¹ region. C=O Stretching (amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. N-H Bending (amide II): A band around 1520-1550 cm⁻¹. |

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the versatile reactivity of its terminal hydrazide group. This functionality is a powerful tool for building molecular complexity.[4][13]

Key Reactive Hubs:

-

Terminal -NH₂ Group: This is the primary nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.

-

Cyclization Reactions: The hydrazide moiety is a classic precursor for synthesizing various five-membered heterocycles, which are prevalent in medicinal chemistry. For example, reaction with β-dicarbonyl compounds can yield new pyrazole rings, while reaction with isothiocyanates can lead to thiadiazole derivatives.

-

Pyrazole N-H: The free N-H on the pyrazole ring can be alkylated or acylated, providing another handle for structural modification and tuning of physicochemical properties like solubility and lipophilicity.

Figure 3: Key derivatization pathways for the title compound.

Potential Applications in Drug Discovery

The fusion of the pyrazole core with the acetohydrazide synthon creates a molecular scaffold with high potential for biological activity. The broader class of pyrazole derivatives has been extensively investigated and shown to possess a wide spectrum of pharmacological effects.[1][14][15]

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a component of several commercial fungicides.[15] Hydrazone derivatives are also well-known for their antimicrobial properties. The combination of these two pharmacophores in derivatives of the title compound makes them prime candidates for the development of new anti-infective agents.

-

Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, are based on a pyrazole structure.[2] The ability to generate large libraries of derivatives from the acetohydrazide handle allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anti-inflammatory agents.

-

Anticancer Activity: Numerous pyrazole-containing compounds have been reported to exhibit significant cytotoxicity against various cancer cell lines.[1] The scaffold can be elaborated to target specific enzymes or receptors involved in cancer progression.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its clear structural distinction from the N1-substituted isomer is paramount for designing correct synthetic routes and interpreting biological data. The compound's true value is realized through the reactivity of its acetohydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and novel heterocyclic systems. The established biological relevance of the pyrazole core suggests that derivatives of this compound are highly promising candidates for development as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides the foundational chemical knowledge required to explore and exploit the full potential of this versatile molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 5. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Building Blocks [matrix.staging.1int.co.uk]

- 7. keyorganics.net [keyorganics.net]

- 8. 934172-53-9|this compound|BLDpharm [bldpharm.com]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide.

An In-Depth Technical Guide to the Mechanism of Action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide and Its Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone of heterocyclic compounds, renowned for its broad spectrum of pharmacological activities.[1][2] The compound this compound emerges not as a standalone therapeutic agent, but as a pivotal scaffold—a versatile starting point for the synthesis of a myriad of derivatives with potent biological activities.[3][4] This guide delves into the core mechanisms of action elucidated for the derivatives of this parent molecule, providing researchers and drug development professionals with a comprehensive understanding of its potential. Our exploration will focus on the well-documented antifungal, anti-inflammatory, and antimicrobial properties of these derivatives, offering insights into their molecular targets and pathways.

The Central Scaffold: this compound

The title compound, with the chemical formula C₇H₁₂N₄O, serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a dimethyl-pyrazole ring linked to an acetohydrazide group, provides a reactive platform for various chemical modifications. The primary utility of this compound lies in its ability to be derivatized, leading to a diverse library of molecules with a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and antitumor properties.[1][5][6]

Elucidated Mechanisms of Action of Key Derivatives

While the parent compound's mechanism is not extensively studied, its derivatives have been the subject of significant research, revealing distinct and potent mechanisms of action.

Antifungal Activity: Targeting Fungal Succinate Dehydrogenase (SDH)

A prominent mechanism of action for derivatives of this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[1]

Causality of Experimental Design:

Succinate dehydrogenase inhibitors (SDHIs) represent a rapidly growing class of fungicides used in agriculture.[1] The rationale for designing pyrazole-4-acetohydrazide derivatives as SDHIs stems from the structural features of existing SDHIs, which often contain a flexible amide linkage. By modifying this part of the molecule, researchers aim to develop novel fungicides with high efficiency and a broad spectrum of activity.[1]

Molecular Mechanism:

SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory process, leading to a depletion of cellular ATP and ultimately, fungal cell death. Molecular docking studies suggest that pyrazole-4-acetohydrazide derivatives bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the natural substrate from binding and thereby inhibiting its activity.[1]

Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) by Pyrazole-4-acetohydrazide Derivatives.

Anti-inflammatory Activity: Modulation of TNF-α Production

Certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, synthesized from pyrazole precursors, have demonstrated significant anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[6]

Causality of Experimental Design:

TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases. Therefore, developing small molecules that can inhibit its production is a major goal in drug discovery. The design of these pyrazole derivatives was based on creating novel prototypes of p38 mitogen-activated protein kinase (MAPK) inhibitors, a key pathway in the regulation of TNF-α synthesis.[6]

Molecular Mechanism:

The production of TNF-α is regulated by complex signaling pathways, with the p38 MAPK pathway playing a central role. Upon stimulation by inflammatory signals, the p38 MAPK is activated, leading to the phosphorylation of downstream targets that enhance the transcription and translation of the TNF-α gene. The pyrazole-hydrazone derivatives are thought to interfere with this pathway, potentially by inhibiting p38 MAPK, which in turn suppresses the production of TNF-α. This leads to a reduction in the inflammatory response.[6]

Antimicrobial Activity

A broad range of pyrazole derivatives linked to an acetohydrazide moiety have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains.[3][5]

Causality of Experimental Design:

The increasing resistance of microbes to existing drugs necessitates the development of new antimicrobial agents. Pyrazoles are a well-established class of heterocyclic compounds with known antimicrobial properties.[7][8][9] By combining the pyrazole nucleus with an acetohydrazide linker and various substituted aromatic aldehydes, researchers can create a diverse library of compounds to screen for potent and broad-spectrum antimicrobial activity.[5]

Molecular Mechanism:

The precise mechanism of antimicrobial action for many of these derivatives is not fully elucidated and may vary depending on the specific substitutions. However, it is hypothesized that these compounds may act by:

-

Enzyme Inhibition: The pyrazole ring can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inactivation.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, disrupting its structure and function.

-

Inhibition of Nucleic Acid or Protein Synthesis: Some compounds may interfere with essential biosynthetic pathways within the microbial cell.

Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety can enhance the antimicrobial potential of these derivatives.[5]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays used to evaluate the mechanisms of action of this compound derivatives.

Protocol for Fungal Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from methodologies used to screen for SDHIs.[1]

1. Preparation of Mitochondrial Fraction: a. Grow the target fungal strain (e.g., Rhizoctonia solani) in a suitable liquid medium. b. Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4). c. Homogenize the mycelia in the same buffer containing a reducing agent (e.g., 1 mM dithiothreitol) and a protease inhibitor cocktail. d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris. e. Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) for 30 minutes to pellet the mitochondria. f. Resuspend the mitochondrial pellet in a minimal volume of the buffer.

2. SDH Activity Assay: a. In a 96-well plate, add the mitochondrial suspension, succinate (as the substrate), and the test compound at various concentrations. b. Include a positive control (a known SDH inhibitor like boscalid) and a negative control (solvent vehicle). c. Initiate the reaction by adding an electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) and an intermediate electron carrier (e.g., phenazine methosulfate, PMS). d. Measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of color change is proportional to SDH activity. e. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Experimental Workflow for the SDH Inhibition Assay.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC).[5]

1. Preparation of Inoculum: a. Grow the microbial strain (bacterial or fungal) on a suitable agar plate. b. Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

2. Preparation of Microdilution Plate: a. In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. b. Add 50 µL of the test compound (at a starting concentration, e.g., 1000 µg/mL) to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. d. Add 50 µL of the prepared microbial inoculum to each well. e. Include a positive control (inoculum without compound) and a negative control (broth only).

3. Incubation and Analysis: a. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). b. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound derivatives.

| Compound ID | Target Organism/Assay | Activity Metric | Value | Reference |

| Derivative 6w | Rhizoctonia solani | EC₅₀ | 0.27 µg/mL | [1] |

| Derivative 6c | Fusarium graminearum | EC₅₀ | 1.94 µg/mL | [1] |

| Derivative 6f | Botrytis cinerea | EC₅₀ | 1.93 µg/mL | [1] |

| Derivative 4a | TNF-α Production Inhibition | In vivo suppression | 57.3% | [6] |

| Derivative 4f | TNF-α Production Inhibition | In vivo suppression | 55.8% | [6] |

Conclusion and Future Directions

This compound is a highly valuable scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The elucidated mechanisms of action for these derivatives, primarily the inhibition of fungal succinate dehydrogenase and the modulation of inflammatory pathways via TNF-α suppression, highlight the therapeutic potential of this chemical class. Future research should focus on further optimizing the structure of these derivatives to enhance their potency and selectivity for their respective targets. Additionally, a more in-depth investigation into the precise molecular mechanisms of the antimicrobial derivatives is warranted to aid in the development of new and effective treatments for infectious diseases. The continued exploration of this versatile scaffold promises to yield novel candidates for drug development in agriculture and human medicine.

References

- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. jocpr.com [jocpr.com]

A Technical Guide to the Biological Activity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide and its Derivatives

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its metabolic stability and versatile binding capabilities.[1][2] When combined with an acetohydrazide linker, it creates a scaffold with significant potential for derivatization and a broad spectrum of biological activities. The acetohydrazide group is a key pharmacophore that can be readily converted into hydrazones, which are known to possess diverse biological effects.[3] This guide focuses on the compound 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, exploring its synthesis, characterization, and its putative biological activities based on the well-established pharmacology of related pyrazole-hydrazide structures. We delve into the mechanistic underpinnings and standard experimental protocols for evaluating its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing a technical framework for researchers and drug development professionals.

Introduction to the Pyrazole-Acetohydrazide Scaffold

The Pyrazole Moiety: A Privileged Structure

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to interact with a wide array of biological targets.[1] This versatility is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Ruxolitinib, and the erectile dysfunction medication Sildenafil.[4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in therapeutic agents.

The Acetohydrazide Linker: A Gateway to Functional Diversity

The acetohydrazide functional group (-CH₂CONHNH₂) is a highly versatile chemical entity. It serves as a crucial intermediate in the synthesis of various derivatives, most notably hydrazones, by condensation with aldehydes and ketones.[3][5] The resulting azometine moiety (-NHN=CH-) is a well-documented pharmacophore responsible for a wide range of biological effects, including antimicrobial and antitumor activities.[3] This linker provides a strategic point for molecular modification to optimize potency, selectivity, and pharmacokinetic properties.

Focus Molecule: this compound

The title compound, with the chemical structure C₇H₁₂N₄O[6], merges the stable 3,5-dimethylpyrazole core with the reactive acetohydrazide functional group. While specific biological data for this exact isomer is not extensively published, its therapeutic potential can be robustly inferred from the vast body of research on analogous pyrazole derivatives. This guide will synthesize this information to build a predictive profile of its activity and provide the methodologies to validate it.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from a suitable pyrazole precursor. The causality behind this pathway lies in its efficiency and use of common, well-understood reactions in heterocyclic chemistry. A related pathway is used for the synthesis of the 1-yl isomer, which involves reacting the corresponding pyrazole with an ethyl haloacetate followed by hydrazinolysis.

Step-by-Step Synthesis Protocol

Rationale: This protocol is designed for efficiency and purity. The choice of potassium carbonate as a base in Step 1 is to deprotonate the pyrazole nitrogen or facilitate the alkylation at the 4-position without harsh conditions. The subsequent hydrazinolysis in Step 2 is a classic, high-yield method for converting esters to hydrazides.[7]

-

Step 1: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate.

-

To a solution of a suitable 4-substituted 3,5-dimethylpyrazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude ester using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified ethyl ester from Step 1 (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (80% or 99%) (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the final acetohydrazide product.

-

Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.

-

¹H NMR: To confirm the presence of protons and their chemical environment (e.g., methyl groups, CH₂ linker, NH/NH₂ protons, and pyrazole ring proton).

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

FT-IR: To verify the presence of key functional groups, such as N-H stretching (hydrazide), C=O stretching (amide I band), and C=N stretching (pyrazole ring).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Antimicrobial Activity

Mechanistic Overview

Pyrazole derivatives are a rich source of antimicrobial agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes. For instance, some pyrazole-based compounds are known to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, making them effective against both Gram-positive and Gram-negative bacteria.[11] Another key strategy involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), which is central to initiating fatty acid biosynthesis in bacteria.[12]

Structure-Activity Relationship (SAR) Insights

For the this compound scaffold, antimicrobial potency can be significantly modulated through derivatization, particularly at the terminal hydrazide nitrogen.

-

Hydrazone Formation: Condensing the acetohydrazide with various substituted aromatic aldehydes creates a library of hydrazones. Studies show that introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or heterocyclic rings onto the aromatic moiety often enhances antibacterial and antifungal activity.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against multiple organisms simultaneously in a 96-well plate format, making it highly efficient.

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a cation-adjusted Mueller-Hinton Broth (MHB).

-

-

Serial Dilution:

-

Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

-

Add a calculated volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

-

Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent Compound | >128 | >128 | >128 |

| Derivative 1 (4-Cl-phenyl) | 32 | 64 | 128 |

| Derivative 2 (4-NO₂-phenyl) | 16 | 32 | 64 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Clotrimazole (Control) | N/A | N/A | 2 |

Table 1: Hypothetical MIC data demonstrating the enhanced activity of derivatives.

Anti-inflammatory Potential

Mechanistic Overview: Targeting Cyclooxygenase (COX)

Experimental Protocol: In Vitro COX Inhibition Assay

Rationale: This fluorometric assay provides a sensitive and direct measure of a compound's ability to inhibit COX-1 and COX-2 activity. Running parallel assays for both isoforms is crucial to determine the compound's selectivity index (SI), a key predictor of its therapeutic window and potential for side effects.

-

Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

-

Heme cofactor.

-

Assay buffer (e.g., Tris-HCl).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well black plate, add the enzyme (COX-1 or COX-2), heme, and ADHP probe to each well.

-

Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence (excitation ~535 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the COX activity.

-

-

Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Data Presentation

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Parent Compound | 55.2 | 25.8 | 2.1 |

| Derivative 3 | 20.1 | 0.8 | 25.1 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

| Diclofenac (Control) | 0.08 | 0.01 | 8 |

Table 2: Hypothetical COX inhibition data. A higher Selectivity Index indicates greater selectivity for COX-2.

Anticancer Activity

Mechanistic Overview

The pyrazole scaffold is present in several anticancer agents, often functioning as a kinase inhibitor.[17] However, other mechanisms are also prevalent. Pyrazole acetohydrazide derivatives have been shown to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancer cells.[18] This can occur through the activation of caspases, a family of proteases that execute the apoptotic program, often triggered by mitochondrial membrane damage.[18] Furthermore, some pyrazole derivatives can inhibit critical cell signaling pathways like the EGFR/PI3K/AKT/mTOR cascade, which is frequently overactive in cancer and promotes cell proliferation and survival.[19]

Experimental Protocol: In Vitro Cytotoxicity (XTT Assay)

Rationale: The XTT (or similar MTT/MTS) assay is a foundational method in anticancer drug screening. It relies on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of living cells, providing a robust measure of a compound's cytotoxic or cytostatic effects.[18][20]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., mouse fibroblast 3T3-L1) into 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the old medium with the medium containing the test compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

-

XTT Addition and Reading:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

-

Experimental Protocol: Apoptosis Detection by Flow Cytometry

Rationale: To confirm that cell death occurs via apoptosis rather than necrosis, Annexin V and Propidium Iodide (PI) staining is the definitive method. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | 3T3-L1 IC₅₀ (µM) | Selectivity Index (SI) (3T3-L1 / MCF-7) |

| Parent Compound | >100 | >100 | >100 | - |

| Derivative 2 | 7.31 | 15.2 | >100 | >13.6 |

| Doxorubicin (Control) | 0.8 | 1.1 | 2.5 | 3.1 |

Table 3: Hypothetical cytotoxicity data. A higher Selectivity Index indicates greater selectivity for cancer cells over normal cells.[18]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive evidence from related structures, this compound and its derivatives are predicted to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The true potential of this scaffold can be unlocked through systematic derivatization, particularly by forming hydrazones at the acetohydrazide terminus, which has been shown to significantly enhance biological potency.

Future work should focus on the synthesis of a focused library of derivatives based on the SAR principles outlined in this guide. High-throughput screening using the described in vitro protocols will be essential to identify lead compounds. Promising candidates should then be subjected to more advanced mechanistic studies (e.g., specific enzyme inhibition assays, cell cycle analysis) and, ultimately, evaluation in in vivo animal models of infection, inflammation, and cancer to validate their therapeutic efficacy and safety profiles.

References

- 1. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. srrjournals.com [srrjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

An In-depth Technical Guide to In Vitro Studies Involving 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. While this core molecule serves as a critical scaffold, a significant body of research has focused on its derivatives, revealing potent antifungal, antimicrobial, and anticancer activities. This document will detail the synthesis of the parent compound and present a series of robust in vitro protocols, drawing insights from studies on its closely related analogues to provide a validated framework for its investigation.

Introduction: The Pyrazole Acetohydrazide Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. When functionalized with an acetohydrazide moiety, as in this compound, the resulting molecule offers a versatile platform for the synthesis of derivatives with diverse biological activities. Research has shown that derivatives of this core structure exhibit significant potential as antifungal agents by targeting fungal succinate dehydrogenase (SDH), as well as demonstrating promising antimicrobial and anticancer properties.[1][2][3][4] This guide will provide the foundational knowledge and experimental designs necessary to explore the full therapeutic potential of this compound.

Synthesis of this compound

The synthesis of the title compound is a crucial first step for any in vitro investigation. A common and effective method involves a multi-step reaction sequence starting from readily available precursors.

Synthetic Pathway Overview

The synthesis typically begins with the formation of the 3,5-dimethylpyrazole ring, followed by the introduction of the acetohydrazide side chain. This approach allows for good yields and high purity of the final product.

Detailed Synthesis Protocol

Step 1: Synthesis of 3,5-Dimethylpyrazole [5]

-

To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide in a 1 L round-bottomed flask equipped with a stirrer and thermometer, cool the mixture to 15°C in an ice bath.

-

Slowly add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15°C.

-

Stir the reaction mixture for 1 hour at 15°C.

-

Dilute the mixture with 200 mL of water and extract with diethyl ether (3 x 125 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a crystalline solid.

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Step 3: Synthesis of this compound [6]

-

Dissolve the ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

In Vitro Antifungal Activity Assessment

Derivatives of this compound have demonstrated potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1] The following protocols are designed to evaluate the antifungal efficacy and mechanism of action of the core compound.

Antifungal Susceptibility Testing

A standard microbroth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.

Protocol:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Prepare fungal inoculums of clinically relevant strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) and adjust the concentration to 1-5 x 10^3 CFU/mL.

-

Add the fungal suspension to each well containing the diluted compound.

-

Include positive (fungi with no compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a reduction in turbidity.

Succinate Dehydrogenase (SDH) Inhibition Assay

To investigate the potential mechanism of action, an in vitro assay to measure the inhibition of fungal SDH can be performed.

Protocol:

-

Isolate mitochondria from the target fungal species.

-

Prepare a reaction mixture containing the isolated mitochondria, a substrate for SDH (e.g., succinate), and a chromogenic electron acceptor (e.g., 2,3-dimethoxy-5-methyl-6-(3-decyl)-1,4-benzoquinone (DB) and 2,6-dichlorophenolindophenol (DCPIP)).

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the reduction of the electron acceptor spectrophotometrically over time.

-

Calculate the rate of the reaction and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH activity.

In Vitro Anticancer Activity Evaluation

The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown cytotoxic effects against various cancer cell lines.[7][8][9][10][11]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][10]

Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cytotoxicity, flow cytometry can be used to assess apoptosis and cell cycle distribution.

Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Cell Cycle Analysis:

-

Treat cells as described above.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Antimicrobial Activity Screening

The broad-spectrum antimicrobial potential of pyrazole derivatives warrants the investigation of this compound against both Gram-positive and Gram-negative bacteria.[3][4][12]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Protocol:

-

Prepare a stock solution of the compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare bacterial inoculums of test strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) adjusted to a final concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial suspension to each well.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Representative Antifungal Activity of Pyrazole-4-Acetohydrazide Derivatives [1]

| Compound | Target Fungus | EC50 (µg/mL) |

| Derivative 6w | Rhizoctonia solani | 0.27 |

| Derivative 6c | Fusarium graminearum | 1.94 |

| Derivative 6f | Botrytis cinerea | 1.93 |

| Boscalid (Control) | Rhizoctonia solani | 0.94 |

| Fluopyram (Control) | Fusarium graminearum | 9.37 |

Table 2: Representative Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines [8]

| Compound | Cell Line | IC50 (µM) |

| Derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 |

| Derivative L3 | MCF-7 (Breast) | 81.48 ± 0.89 |

| Cisplatin (Control) | - | Varies |

| Gemcitabine (Control) | - | Varies |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The in vitro protocols detailed in this guide provide a robust framework for the systematic evaluation of its antifungal, anticancer, and antimicrobial properties. By leveraging the extensive research conducted on its derivatives, researchers can efficiently investigate the biological activities and mechanisms of action of this core compound, paving the way for the discovery of new and effective drugs.

References

- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tsijournals.com [tsijournals.com]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. DSpace [tutvital.tut.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [mdpi.com]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Pyrazole Acetohydrazide Compounds: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning a significant number of approved therapeutic agents. When functionalized with an acetohydrazide moiety, this scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth review of pyrazole acetohydrazide derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape of these compounds, delve into their diverse pharmacological applications—from antimicrobial to anticancer and beyond—and elucidate the molecular mechanisms that drive their therapeutic effects. This guide aims to be a comprehensive resource, integrating established knowledge with recent advancements to empower the design and development of next-generation pyrazole-based therapeutics.

The Pyrazole Acetohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic and structural features of the pyrazole ring, combined with the versatile reactivity of the acetohydrazide group, make this scaffold a "privileged structure" in drug discovery. The pyrazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The acetohydrazide linker provides a flexible yet stable connection point for further molecular elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. This combination has led to the development of numerous derivatives with significant therapeutic potential.

Synthetic Strategies: Constructing the Pyrazole Acetohydrazide Core

The synthesis of pyrazole acetohydrazide derivatives is typically achieved through multi-step reaction sequences. A common and effective approach involves the initial construction of a pyrazole ring, followed by the introduction of the acetohydrazide side chain.

Core Synthesis: The Knorr Pyrazole Synthesis

A foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazole core, enabling the creation of diverse chemical libraries for biological screening.

Experimental Protocol: Synthesis of a Pyrazole Derivative via Knorr Cyclization [1]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-chlorophenyl)acetohydrazide (1.0 equivalent) in glacial acetic acid (20 mL).

-

Reagent Addition: To the stirring solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

Caption: General workflow for Knorr pyrazole synthesis.

Introduction of the Acetohydrazide Moiety

Once the pyrazole core is synthesized, the acetohydrazide functionality can be introduced through various chemical transformations. A common method involves the reaction of a pyrazole derivative bearing a suitable leaving group with acetohydrazide.

The Pharmacological Spectrum of Pyrazole Acetohydrazide Compounds

Pyrazole acetohydrazide derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the treatment of various diseases.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole acetohydrazide compounds have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. Some derivatives have been found to be as efficient as standard drugs like ciprofloxacin and amphotericin-B.[2][3]

Mechanism of Action: The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening [2]

-

Preparation of Test Solutions: Dissolve the pyrazole acetohydrazide compounds in a suitable solvent like DMSO to a stock concentration (e.g., 1 mg/mL).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard by suspending microbial colonies in sterile saline.

-

Plate Preparation: Using a sterile cotton swab, uniformly spread the microbial suspension over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).

-

Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Caption: Workflow of the agar well diffusion assay.

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the search for novel, effective, and less toxic anticancer agents is a major focus of research. Pyrazole acetohydrazide derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[5][6]

Mechanism of Action: The anticancer effects of these compounds are often linked to their ability to inhibit key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-Dependent Kinase 2 (CDK-2).[7] By targeting these pathways, pyrazole acetohydrazides can induce apoptosis (programmed cell death) and inhibit tumor growth.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay [5][8]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazole acetohydrazide compounds in the growth medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Acetohydrazide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MDA-MB-231 (Breast) | 6.36 | [9] |

| Compound 5 | MDA-MB-231 (Breast) | 5.90 | [9] |

| Compound 33 | MDA-MB-231 (Breast) | 6.55 | [9] |

| Compound 4 | A2780 (Ovarian) | 8.57 | [9] |

| Compound 6c | Panc-1, MCF-7, HT-29, A-549 | 1.7-1.9, 1.4-1.82, 1.75-1.8, 1.5-1.9 µg/ml | [5][6] |

| Compound 6e | Panc-1, MCF-7, HT-29, A-549 | 1.7-1.9, 1.4-1.82, 1.75-1.8, 1.5-1.9 µg/ml | [5][6] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, but their long-term use can be associated with significant side effects. Pyrazole acetohydrazide derivatives have shown potent anti-inflammatory properties, with some compounds exhibiting selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 enzyme.[3][10][11] This selectivity is a highly desirable feature, as it may lead to a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.

Mechanism of Action: The primary anti-inflammatory mechanism of these compounds is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3][10][11] Selective inhibition of COX-2, which is upregulated at sites of inflammation, is a key strategy in the development of safer anti-inflammatory drugs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Substrate and Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the pyrazole acetohydrazide test compounds.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

Table 2: In Vitro COX Inhibition of Representative Pyrazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Trimethoxy derivative 5f | - | 1.50 | - | [3] |

| Trimethoxy derivative 6f | - | 1.15 | - | [3] |

| Bromo derivative 6e | - | Comparable to celecoxib | - | [3] |

| Compound 2a | - | 19.87 nM | - | [12] |

| Compound 3b | - | 39.43 nM | 22.21 | [12] |

| Compound 4a | - | 61.24 nM | 14.35 | [12] |

| Compound 5b | - | 38.73 nM | 17.47 | [12] |

| Compound 5e | - | 39.14 nM | 13.10 | [12] |

| Compound 4a | - | 0.67 | 8.41 | [10] |

| Compound 4b | - | 0.58 | 10.55 | [10] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, a significant portion of patients do not respond adequately to existing treatments. Pyrazole acetohydrazide derivatives have demonstrated promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic agents.[13][14][15]

Mechanism of Action: The precise mechanism of anticonvulsant action for many pyrazole derivatives is still under investigation. However, some studies suggest a possible interaction with benzodiazepine receptors, which are key components of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[16]

Experimental Protocol: Anticonvulsant Screening in Animal Models [15][17][18]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Animals are administered the test compound, and after a specific time, an electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

-

Subcutaneous Pentylenetetrazole (sc-PTZ) Test: This model is used to identify compounds effective against absence seizures. Animals are administered the test compound, followed by a subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent. The ability of the compound to prevent or delay the onset of clonic and tonic seizures is a measure of its anticonvulsant activity.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole acetohydrazide compounds. For instance, in the context of antimicrobial activity, it has been observed that the presence of electron-withdrawing groups on the pyrazole ring can enhance the antimicrobial potential of the derivatives.[19][20][21]

Future research in this field should focus on:

-

Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.

-

Mechanism of Action Studies: Conducting in-depth studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Exploring the potential of pyrazole acetohydrazide derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

Pyrazole acetohydrazide compounds represent a highly versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of new drugs to combat a range of human diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these fascinating molecules. It is our hope that this resource will inspire and guide further research, ultimately leading to the translation of these promising compounds into novel and effective therapies.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. srrjournals.com [srrjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. karger.com [karger.com]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide: A Promising Scaffold for Novel Biologically Active Agents

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound belonging to the versatile pyrazole class. While specific research on this exact molecule is emerging, this document synthesizes available data and leverages insights from closely related analogues to present its chemical identity, a robust theoretical synthetic pathway, and its significant potential as a lead compound in agrochemical and pharmaceutical research. The primary focus is on the compound's promise as a succinate dehydrogenase inhibitor (SDHI), a critically important class of fungicides. This guide offers detailed experimental protocols, mechanistic insights, and a framework for its evaluation in research and development settings.

Core Compound Identification and Physicochemical Properties

This compound is a distinct isomer within the dimethylpyrazolyl acetohydrazide family. The substitution at the 4-position of the pyrazole ring is a key structural feature that differentiates it from the more commonly cited 1-position isomer, profoundly influencing its chemical properties and biological activity.

-

Chemical Name: this compound

-

CAS Number: 934172-53-9

-

Molecular Formula: C₇H₁₂N₄O

-

Molecular Weight: 168.20 g/mol

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 168.20 g/mol | PubChem |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 168.10111102 Da | PubChem |

| Topological Polar Surface Area | 72.9 Ų | PubChem |

Note: These properties are computationally derived and provide a baseline for experimental design, such as selecting appropriate solvent systems and assessing potential membrane permeability.

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of CAS 934172-53-9 is sparse, a logical and efficient synthetic route can be designed based on established pyrazole chemistry. The core principle involves constructing the 4-substituted pyrazole ring first, followed by elaboration of the acetohydrazide side chain. This approach ensures precise control over the crucial 4-position regiochemistry.

The proposed synthesis begins with the Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation to introduce a functional group at the 4-position. This aldehyde is then converted to the corresponding acetic acid ester, which finally undergoes hydrazinolysis.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Proposed Synthesis of this compound

Causality Statement: This multi-step synthesis is designed for regiochemical control. Direct alkylation of 3,5-dimethylpyrazole often leads to a mixture of N1-substituted and C4-substituted products. By first forming the stable pyrazole ring and then introducing the functional group at C4 via an electrophilic substitution (Vilsmeier-Haack), we ensure the desired isomer is the exclusive product. Subsequent chain elongation and hydrazinolysis are standard, high-yielding transformations.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

To a stirred solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1 L flask, cool the mixture to 15°C in an ice bath.

-

Add acetylacetone (0.50 mol) dropwise, maintaining the temperature at approximately 15°C.

-

Stir for an additional hour at 15°C, during which the product will precipitate.

-

Dilute with 200 mL of water to dissolve inorganic salts and extract the product with diethyl ether (1 x 125 mL, then 4 x 40 mL).[1]

-

Combine the ether extracts, dry over anhydrous potassium carbonate, and evaporate the solvent under reduced pressure to yield crystalline 3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 4-Formyl-3,5-dimethyl-1H-pyrazole

-

In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 equiv.) to ice-cooled N,N-dimethylformamide (DMF, 3.0 equiv.).

-

Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring by TLC.

-

Cool the mixture and carefully pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried to yield 4-formyl-3,5-dimethyl-1H-pyrazole.[2]

Step 3: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

-

Reduce the aldehyde from Step 2 to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.

-

Convert the alcohol to the chloride using thionyl chloride (SOCl₂).

-

Displace the chloride with cyanide using sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form the nitrile.[2]

-

Hydrolyze the nitrile and esterify in one step by refluxing in ethanol with a strong acid catalyst (e.g., H₂SO₄) to yield the ethyl ester.

Step 4: Synthesis of this compound

-

Dissolve the ethyl ester from Step 3 (1.0 equiv.) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 5.0 equiv.) and reflux the mixture for 8-12 hours, monitoring completion by TLC.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-